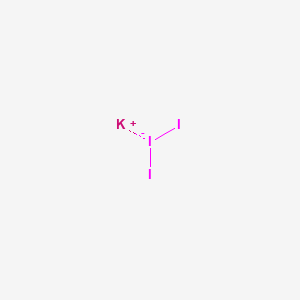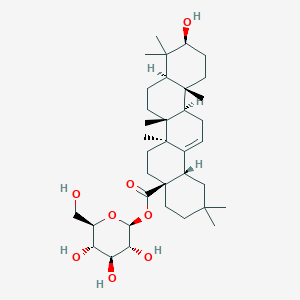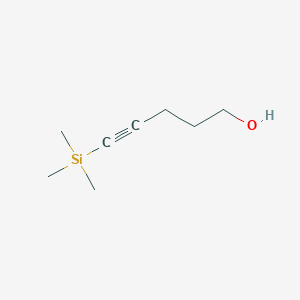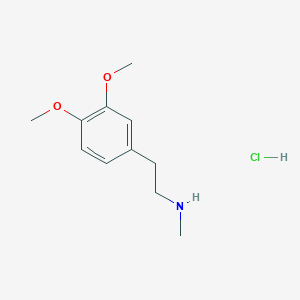
三碘化钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodine aqueous is an organic molecular entity.
科学研究应用
湿润指纹的取证可视化
三碘化钾已被用于增强取证调查中湿润指纹的可视化 . 该化合物在纳米生物技术途径中用于加速染色过程,为目前使用的SPR方法提供了一种更环保的选择 .
材料科学与超分子组装
在材料科学领域,涉及从系统中动态去除碘的碘钟,因其在时间控制的自发耗散自组装中的潜力而被探索 . 三碘化钾在这些碘钟中起着至关重要的作用,特别是在三碘化物离子的形成中 .
钙钛矿太阳能电池
三碘化钾已被引入作为气体猝灭钙钛矿太阳能电池(PSCs)的钙钛矿前体溶液的新型添加剂 . 这种添加剂工程方法已显示出改善PSCs制造方法的希望 .
宫颈癌的筛查
卢戈氏碘用于阴道镜检查,这是一种宫颈癌筛查程序 . 当它被涂抹到宫颈上时,它有助于识别低级别/高级别鳞状上皮内病变(LSIL/HSIL) .
甲状腺机能亢进的治疗
口服卢戈氏碘用于治疗甲状腺机能亢进,这是一种由甲状腺激素过量引起的疾病 . 它一直使用到可以进行手术,也用于保护甲状腺免受放射性碘的伤害
安全和危害
When handling Potassium triiodide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. All sources of ignition should be removed and personnel should be evacuated to safe areas .
未来方向
Iodine clocks, which involve iodine species such as iodide ion, free iodine, or iodate ion, are fascinating nonlinear chemical systems with a promising future . The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
作用机制
Target of Action
Potassium triiodide, also known as Lugol’s iodine, primarily targets the thyroid gland . The thyroid gland actively absorbs iodine from the blood to produce and release thyroid hormones .
Mode of Action
Potassium triiodide works by inhibiting thyroid hormone synthesis and release . This results in a reduction of thyroid gland vascularity, firming of thyroid gland tissue, reduction of thyroid cell size, reaccumulation of follicular colloid, and an increase in bound iodine levels .
Biochemical Pathways
Potassium triiodide affects the biochemical pathways involved in the synthesis and release of thyroid hormones . These hormones play a fundamental role in biology, acting upon gene transcription mechanisms to regulate the basal metabolic rate . T3, one of the thyroid hormones, acts on small intestine cells and adipocytes to increase carbohydrate absorption and fatty acid release, respectively .
Pharmacokinetics
It is known that the thyroid gland actively absorbs iodine from the blood to produce and release thyroid hormones . The regulation of these actions is controlled by another hormone, called thyroid-stimulating hormone (TSH), which is produced by the pituitary gland .
Result of Action
The result of potassium triiodide’s action is a decrease in the production and release of thyroid hormones . This leads to a reduction in thyroid gland vascularity, firming of thyroid gland tissue, reduction of thyroid cell size, reaccumulation of follicular colloid, and an increase in bound iodine levels . These changes can help manage conditions such as hyperthyroidism and thyrotoxicosis .
Action Environment
The action of potassium triiodide can be influenced by environmental factors. For instance, in a radiation emergency, potassium iodide can block the thyroid from absorbing radioactive iodine, protecting it from damage and reducing the risk of thyroid cancer . It’s important to note that potassium iodide cannot protect against any other mechanisms of radiation poisoning, nor can it provide any degree of protection against dirty bombs that produce radionuclides other than those of iodine .
生化分析
Biochemical Properties
Potassium triiodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to expedite the visualization of wet fingerprints in forensic investigations . The addition of potassium triiodide as the mordant expedited the overall staining process .
Cellular Effects
Potassium triiodide has effects on various types of cells and cellular processes. For instance, it has been used in the treatment of thyroid storm, a severe form of hyperthyroidism . Early use of potassium triiodide was associated with reduced in-hospital mortality among patients hospitalized for thyroid storm with Graves’ disease .
Molecular Mechanism
Potassium triiodide exerts its effects at the molecular level through various mechanisms. The triiodide ion is linear and symmetrical, with the central iodine atom having three equatorial lone pairs, and the terminal iodine atoms are bonded axially in a linear fashion . This structure allows for unique interactions with biomolecules, including binding interactions and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of potassium triiodide can change over time in laboratory settings. For instance, in a study on the visualization of wet fingerprints, the quality of fingerprints from one-day immersed samples fared better compared to 15 days . This suggests that the effectiveness of potassium triiodide may decrease over time.
Metabolic Pathways
Potassium triiodide is involved in various metabolic pathways. For instance, it reacts with ascorbic acid, oxidizing it, and the triiodide is reduced to iodide anion . This reaction is part of the metabolic pathway for the conversion of ascorbic acid.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Potassium triiodide can be achieved through the reaction between Potassium iodide and Iodine.", "Starting Materials": ["Potassium iodide", "Iodine"], "Reaction": [ "Dissolve Potassium iodide in water to create a solution", "Add Iodine to the solution and stir until it is completely dissolved", "Heat the solution to approximately 60°C to speed up the reaction", "Continue stirring until the solution changes color from yellow to brown to black", "Filter the solution to remove any impurities", "Allow the solution to cool and evaporate to dryness", "Collect the resulting solid, which is Potassium triiodide" ] } | |
CAS 编号 |
12298-68-9 |
分子式 |
I3K |
分子量 |
419.8117 g/mol |
IUPAC 名称 |
potassium;molecular iodine;iodide |
InChI |
InChI=1S/I2.HI.K/c1-2;;/h;1H;/q;;+1/p-1 |
InChI 键 |
XUEKKCJEQVGHQZ-UHFFFAOYSA-M |
SMILES |
[K+].I[I-]I |
规范 SMILES |
[K+].[I-].II |
| 12298-68-9 7790-42-3 |
|
同义词 |
Lugol's iodine Lugol's solution potassium triiodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)
![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)

![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)






